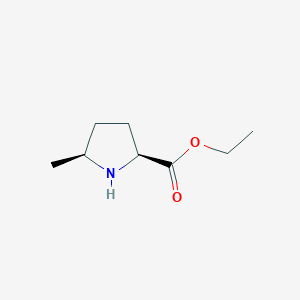

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Description

Significance of Stereodefined Heterocyclic Scaffolds in Contemporary Chemical Methodologies

Stereodefined heterocyclic scaffolds are cornerstone components in modern medicinal chemistry and materials science. nbinno.com Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the core of a vast number of pharmaceutical agents. frontiersin.org It is estimated that a significant majority of all biologically active chemical entities contain a heterocycle. frontiersin.org

The significance of these scaffolds is profoundly amplified when their three-dimensional structure is precisely controlled. Stereochemistry, the specific spatial arrangement of atoms, is critical for molecular recognition in biological systems. The interaction between a drug molecule and its protein target, for instance, is highly dependent on a complementary three-dimensional fit. The non-planar, sp³-hybridized nature of saturated heterocycles like pyrrolidine (B122466) allows for an effective exploration of three-dimensional pharmacophore space, a significant advantage over flat, aromatic systems. nih.govresearchgate.net This increased 3D coverage can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

The ability to synthesize stereochemically pure heterocyclic compounds is therefore a paramount objective in contemporary chemical methodologies. mdpi.com The development of asymmetric synthesis techniques, which selectively produce one enantiomer or diastereomer over others, has been instrumental in providing access to these crucial molecular entities. These stereodefined scaffolds not only serve as the final core of a target molecule but also act as chiral auxiliaries or ligands to control the stereochemical outcome of chemical reactions. nih.govnih.gov

Overview of Pyrrolidine-2-carboxylate Motifs as Chiral Building Blocks in Complex Molecule Construction

The pyrrolidine ring is one of the most prevalent five-membered nitrogen-containing heterocycles in drug discovery. nih.govresearchgate.net Its derivatives are found in a wide array of natural products, such as the antibiotic anisomycin, and are key components in many FDA-approved drugs. frontiersin.orgmdpi.com The pyrrolidine-2-carboxylate motif, exemplified by the naturally occurring amino acid L-proline, is a particularly powerful and versatile chiral building block. researchgate.net

The utility of these motifs stems from several key features:

Chiral Pool Starting Material: L-proline and its derivatives, such as 4-hydroxyproline, are readily available in high enantiomeric purity, making them ideal starting points for asymmetric synthesis. mdpi.com

Structural Rigidity: The five-membered ring structure imparts a degree of conformational constraint, which is useful for designing molecules with specific shapes and for controlling reactivity in subsequent synthetic steps.

Versatile Functionality: The secondary amine and the carboxylic acid group provide two distinct points for chemical modification, allowing for the construction of diverse and complex molecular structures.

Catalytic Activity: Proline and its derivatives have famously been used as organocatalysts for a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions, marking a revolution in the field of catalysis. nih.govresearchgate.net

Chemists have developed numerous strategies to manipulate the pyrrolidine-2-carboxylate scaffold, enabling the synthesis of complex molecules with multiple stereocenters. For instance, 2,5-disubstituted pyrrolidines are particularly important motifs that have been used as chiral auxiliaries and are found in various natural products. nih.gov The stereoselective synthesis of these compounds, in either their cis or trans configuration, is a topic of significant research interest. rsc.orgacs.org

Research Trajectories for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate within Modern Synthetic Chemistry

This compound is a specific, stereochemically defined member of the 2,5-disubstituted pyrrolidine family. Its structure features a cis relationship between the ethyl carboxylate group at the C2 position and the methyl group at the C5 position. This precise stereochemical arrangement makes it a valuable, albeit specialized, chiral synthon.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 676560-84-2 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Stereochemistry | cis configuration |

Data sourced from publicly available chemical databases. nih.gov

While extensive, dedicated research literature on this specific ethyl ester is limited, its research trajectories can be inferred from the established utility of related cis-2,5-disubstituted pyrrolidine scaffolds and the corresponding N-protected carboxylic acid, (2S,5S)-1-(Tert-Butoxycarbonyl)-5-Methylpyrrolidine-2-Carboxylic Acid. The primary research directions for this compound are focused on its application as a high-value intermediate in multi-step syntheses.

Current and future research involving this molecule likely fall into several key areas:

Synthesis of Complex Pharmaceutical Intermediates: The defined stereochemistry of this compound makes it an ideal building block for constructing more complex drug candidates. The pyrrolidine core can be incorporated into larger molecules where the specific orientation of the methyl and ester groups is critical for achieving the desired biological activity and target engagement. nbinno.com

Development of Novel Chiral Ligands and Catalysts: The secondary amine of the pyrrolidine ring can be functionalized to create novel ligands for asymmetric metal catalysis or to develop new organocatalysts. nih.govresearchgate.net The cis-2,5-disubstitution pattern provides a specific C₂-symmetric-like environment that can be exploited to induce high levels of stereoselectivity in chemical reactions. Research in this area would involve modifying the ester group and derivatizing the amine to explore applications in reactions such as asymmetric hydrogenations, Michael additions, or cycloadditions. researchgate.net

The availability of this compound, often through custom synthesis, indicates its role as a specialized reagent for research programs that require precise stereochemical control in the construction of new chemical entities. Future work will likely see this building block utilized in the synthesis of novel bioactive compounds where the unique spatial arrangement of its substituents is leveraged to achieve specific therapeutic outcomes.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHWTRLYXYEMIA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435573 | |

| Record name | Ethyl (5S)-5-methyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28168-91-4, 676560-84-2 | |

| Record name | Proline, 5-methyl-, ethyl ester, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28168-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (5S)-5-methyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Studies of 2s,5s Ethyl 5 Methylpyrrolidine 2 Carboxylate

Advanced Spectroscopic Techniques for Absolute and Relative Configuration Determination (e.g., Chiral HPLC, NMR, X-ray Diffraction)

The unambiguous determination of the absolute and relative configuration of stereocenters in molecules like (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is crucial for understanding their chemical and biological properties. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and diastereomers, thereby allowing for the determination of enantiomeric and diastereomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers. For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation.

Illustrative Chiral HPLC Parameters for a Related Compound:

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Isomer 1) | 8.5 min |

| Retention Time (Isomer 2) | 11.2 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³C NMR, provides detailed information about the connectivity and stereochemistry of a molecule. For cyclic systems like pyrrolidines, the coupling constants (J-values) between adjacent protons are invaluable for determining their relative stereochemistry. In 2,5-disubstituted pyrrolidines, a larger coupling constant between the protons at C2 and C5 typically indicates a trans relationship, while a smaller coupling constant suggests a cis relationship. Nuclear Overhauser Effect (NOE) experiments can further elucidate spatial proximities between protons, helping to confirm the stereochemical assignments.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a crystalline compound. This technique maps the electron density of a crystal, allowing for the precise determination of atomic positions and bond connectivities in three-dimensional space. The resulting crystal structure provides unambiguous proof of the stereochemical configuration.

Conformational Analysis of the Pyrrolidine Ring and Ester Group

The orientation of the ethyl carboxylate group at the C2 position is also subject to conformational preferences. The rotation around the C2-C(O) bond will be influenced by steric hindrance from the pyrrolidine ring and potential intramolecular interactions.

Chirality Transfer Mechanisms in Reactions Involving the Compound

Chiral pyrrolidine derivatives are widely used as catalysts and chiral auxiliaries in asymmetric synthesis. The stereochemical information embedded in this compound can be transferred to a prochiral substrate during a chemical reaction. This "chirality transfer" is often mediated by the formation of a transient chiral intermediate, such as an enamine or an iminium ion, which directs the approach of a reactant from a specific face, leading to the preferential formation of one enantiomer of the product. The well-defined conformational preferences of the pyrrolidine ring play a crucial role in establishing the stereochemical outcome of such reactions.

Diastereomeric and Enantiomeric Purity Assessment in Research Protocols

Ensuring the stereochemical purity of a chiral compound is paramount in research and development, particularly in the pharmaceutical industry. For this compound, which has two stereocenters, both diastereomeric and enantiomeric purity must be assessed.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or HPLC on an achiral stationary phase. NMR spectroscopy can also be used to determine the diastereomeric ratio, as the corresponding protons and carbons of diastereomers are chemically non-equivalent and will exhibit distinct signals.

Enantiomeric Purity: The determination of enantiomeric excess (ee) requires a chiral environment. Chiral HPLC and chiral GC are the most common methods. Alternatively, NMR spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent can be used. The chiral agent forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals, which can then be integrated to determine the enantiomeric ratio.

Typical Protocol for Purity Assessment:

Initial Screening: A preliminary assessment of diastereomeric purity is performed using ¹H NMR.

Chromatographic Separation: An HPLC method is developed, first on an achiral column to separate diastereomers, followed by a chiral column to separate enantiomers.

Quantification: The peak areas from the chromatograms are used to calculate the diastereomeric ratio and the enantiomeric excess.

Computational and Quantum Chemical Studies on Stereochemistry and Conformation

Computational chemistry provides valuable insights into the stereochemical and conformational properties of molecules, complementing experimental data. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different stereoisomers and conformers of this compound.

These calculations can predict the most stable conformation of the pyrrolidine ring and the preferred orientation of the substituents. Geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined and compared with experimental data if available. Furthermore, computational models can be used to simulate NMR parameters, which can aid in the interpretation of experimental spectra.

Illustrative Computational Data for a Pyrrolidine Derivative:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-N-C2-C(O)) |

|---|---|---|

| Envelope (C5 up) | 0.0 | -15° |

| Twist | 1.2 | -35° |

| Envelope (C2 up) | 2.5 | 10° |

These computational studies are instrumental in rationalizing the observed stereochemical outcomes of reactions and in designing new chiral catalysts and ligands with desired properties.

Reactivity, Reaction Mechanisms, and Derivatization Strategies for 2s,5s Ethyl 5 Methylpyrrolidine 2 Carboxylate

Transformations at the Ester Functionality (e.g., Amidation, Hydrolysis, Reduction)

The ester group at the C2 position is a versatile handle for various chemical transformations, allowing for the introduction of diverse functionalities.

Amidation: The direct coupling of the ester with amines to form amides is a fundamental transformation. This can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling reagents. organic-chemistry.orgnih.gov More direct methods involve the use of specific reagents that facilitate the amidation of carboxylate salts. For instance, HBTU in combination with Hünig's base can efficiently couple carboxylate salts with amines or their hydrochloride salts in high yields. organic-chemistry.orgnih.gov Zirconium-catalyzed direct amidation has also been reported, which proceeds under anhydrous conditions and tolerates acid-sensitive protecting groups. sci-hub.se These methods are valuable for creating peptide-like structures or introducing specific amide-containing side chains. lookchemmall.com

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (2S,5S)-5-Methylpyrrolidine-2-carboxylic acid, under basic or acidic conditions. researchgate.net For example, treatment with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) in a mixture of solvents such as methanol (B129727) and tetrahydrofuran (B95107) can effectively cleave the ester bond. nih.gov This hydrolysis is often a necessary step preceding other modifications, such as amidation or other C-terminal functionalizations. researchgate.net

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (2S,5S)-5-methylpyrrolidin-2-yl)methanol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). nih.gov This reduction converts the ester into a hydroxymethyl group, which can then be used in further synthetic steps, such as etherification or oxidation to an aldehyde. nih.gov

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

| Amidation | 1. Hydrolysis (e.g., KOH) 2. Coupling agent (e.g., HBTU) | Amide | Introduction of peptide bonds or other amide functionalities. organic-chemistry.orgnih.gov |

| Hydrolysis | Aqueous base (e.g., KOH, LiOH) or acid | Carboxylic Acid | Precursor for amidation and other C-terminal modifications. researchgate.netnih.gov |

| Reduction | Strong hydride reagents (e.g., LiAlH4, LiBH4) | Primary Alcohol | Formation of prolinol derivatives for further functionalization. nih.gov |

Functionalization of the Pyrrolidine (B122466) Ring System (e.g., Alkylation, Halogenation, Oxidation)

The pyrrolidine ring itself, particularly the secondary amine, offers another site for chemical modification.

Alkylation: The nitrogen atom of the pyrrolidine ring is nucleophilic and can be readily alkylated to form tertiary amines. This N-alkylation is a common strategy to introduce substituents that can modulate the compound's biological activity or its properties as a ligand or organocatalyst. mdpi.com

Halogenation: While direct halogenation on the pyrrolidine ring can be challenging to control, functionalization often proceeds through intermediates. For example, iodocyclization reactions of α-alkenyl-α-aminoesters can produce highly substituted, halogenated proline derivatives. organic-chemistry.org

Oxidation: The pyrrolidine ring can be subject to oxidation. For instance, cis-5-arylpyrrolidine-2-carboxylates can undergo oxidative aromatization using manganese(IV) oxide to yield the corresponding substituted pyrroles. x-mol.com This transformation converts the saturated heterocyclic scaffold into an aromatic one.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The inherent chirality of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate plays a crucial role in directing the outcome of its reactions.

Regioselectivity: In reactions involving the pyrrolidine ring, the primary site of reaction is typically the nitrogen atom due to its nucleophilicity. However, regioselective alkylation at carbon atoms of the pyrrolidine ring can be achieved through the formation of specific intermediates, such as enamines or allylic anions derived from related proline structures. mdpi.com

Stereoselectivity: The existing stereocenters at C2 and C5 exert significant stereocontrol over subsequent reactions. For example, in cycloaddition reactions where pyrrolidine derivatives are used as catalysts or starting materials, the stereochemistry of the product is often dictated by the facial selectivity imposed by the chiral scaffold. acs.orgchemistryviews.org Palladium-catalyzed aerobic oxidative cyclization of substrates bearing a tert-butanesulfinyl auxiliary can produce enantiopure cis-2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1 dr). nih.gov The rigid conformation of the pyrrolidine ring helps to create a well-defined chiral environment that directs the approach of incoming reagents. organic-chemistry.org

Elucidation of Reaction Mechanisms and Transition State Analysis in Pyrrolidine Chemistry

Understanding the mechanisms of reactions involving the pyrrolidine scaffold is essential for designing new catalysts and synthetic methods. Much of the mechanistic insight comes from studies on proline and its derivatives in organocatalysis.

The mechanism of proline-catalyzed reactions often involves the formation of enamine or iminium intermediates. nih.govmsu.edu Computational studies, particularly using density functional theory (DFT), have been instrumental in analyzing the transition states of these reactions. nih.gov For instance, in aldol (B89426) reactions catalyzed by proline derivatives, the stereoselectivity is explained by transition state models where hydrogen bonding and the geometry of proton transfer play critical roles. nih.gov The puckering of the pyrrolidine ring can be controlled by stereoelectronic factors, leading to specific "exo" and "endo" envelope conformations that influence the transition state geometry and, consequently, the stereochemical outcome of the reaction. nih.gov The cis-trans isomerization of prolyl peptide bonds is another critical factor that influences the conformation and stability of molecules containing this scaffold. acs.org

Development of Novel Synthetic Transformations Utilizing the Pyrrolidine Scaffold

The pyrrolidine scaffold is a valuable building block in organic synthesis, and new methods are continuously being developed to construct and functionalize this ring system. nih.govtandfonline.comresearchgate.net

Novel transformations include:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles is a powerful method for synthesizing substituted pyrrolidines. nih.govtandfonline.com Recent developments have focused on stereoselective versions of this reaction, using chiral auxiliaries or catalysts to control the stereochemistry of the newly formed centers. acs.orgchemistryviews.org

Ring Contraction/Expansion: Innovative strategies such as the photo-promoted ring contraction of pyridines with silylborane have been developed to afford pyrrolidine derivatives, providing rapid access to this important scaffold from readily available starting materials. nih.gov

Tandem Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences have been used to synthesize α-cyano pyrrolidines with good regioselectivity in a one-pot process. nih.gov

These novel methods expand the toolkit available to synthetic chemists for creating complex molecules containing the pyrrolidine core, which is of great importance for drug discovery and materials science. researchgate.netnih.gov

Applications of 2s,5s Ethyl 5 Methylpyrrolidine 2 Carboxylate in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Complex Molecule and Heterocycle Synthesis

Substituted chiral pyrrolidines are fundamental structural motifs present in a vast array of biologically active natural and synthetic compounds. Consequently, (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate serves as a crucial building block in the stereoselective synthesis of complex molecules and various heterocyclic systems. The inherent chirality of this compound allows for the construction of intricate molecular frameworks with precise control over the spatial arrangement of atoms, a critical aspect in the synthesis of pharmacologically active agents and other functional molecules.

The pyrrolidine (B122466) ring is a prevalent core structure in numerous natural products, particularly alkaloids. Synthetic strategies often leverage pyrrole-based precursors to access these complex polycyclic frameworks. The versatility of the pyrrolidine scaffold enables its incorporation into diverse molecular architectures, ranging from relatively simple structures to highly complex polycyclic systems.

Recent research has highlighted the development of catalytic asymmetric methods for the synthesis of functionalized pyrrolidines, further expanding their utility as building blocks. For instance, heterogeneous hydrogenation of substituted pyrroles can yield highly functionalized pyrrolidines with multiple new stereocenters, demonstrating the potential to create a diverse library of chiral building blocks from common precursors.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine-Based Chiral Building Blocks

| Target Molecule Class | Pyrrolidine Precursor Type | Key Synthetic Transformation | Reference |

| Alkaloids (e.g., Aspidosperma, Stemona) | Substituted Pyrroles | Photochemical Cascade, Heck Cyclization | |

| Piperidine Natural Products | Enynyl Amines | Reductive Hydroamination Cascade | |

| Pyrrolidine-Containing Natural Products | Pyroglutamic Acid | Stereoselective Functionalization |

Role as a Precursor for Chiral Ligands and Catalysts in Asymmetric Reactions

The C2-symmetrical scaffold of 2,5-disubstituted pyrrolidines, such as that found in derivatives of this compound, is a privileged structure for the design of chiral ligands and organocatalysts. These ligands are instrumental in transition metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

A notable application is in the development of novel chiral PNNP ligands with a pyrrolidine backbone, which have been successfully employed in iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. Furthermore, chiral gold(I) catalysts incorporating a C2-chiral pyrrolidine have been synthesized and utilized in intramolecular cycloadditions and atroposelective synthesis, demonstrating the broad utility of this scaffold in catalysis.

The modular nature of these pyrrolidine-based ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific transformations. This adaptability is a key factor in their widespread use and continued development in the field of asymmetric catalysis.

Table 2: Pyrrolidine-Based Chiral Ligands and Catalysts in Asymmetric Synthesis

| Catalyst/Ligand Type | Metal Center | Application | Key Findings | Reference |

| PNNP Ligands | Iron | Asymmetric Transfer Hydrogenation of Ketones | High conversion (>95%) and enantioselectivity (up to 97%) | |

| JohnPhos-type Ligands with C2-Symmetric Pyrrolidine | Gold(I) | Intramolecular [4+2] Cycloaddition | High enantioselectivities (up to 94:6 er) | |

| Diarylprolinol Silyl (B83357) Ethers | - (Organocatalyst) | Michael Addition of Aldehydes to Nitroolefins | Privileged motif in aminocatalysis, highly efficient |

Incorporation into Research on Natural Product Synthesis

The pyrrolidine motif is a ubiquitous feature in a wide range of natural products, many of which exhibit significant biological activity. Consequently, this compound and related chiral pyrrolidines are invaluable starting materials and intermediates in the total synthesis of these complex molecules.

Proline, a closely related and fundamental chiral pyrrolidine, has been extensively used as a versatile synthon for the synthesis of numerous pyrrolidine, pyrrolizidine, and indolizidine alkaloids. The synthetic strategies often involve the elaboration of the pyrrolidine ring, taking advantage of its inherent stereochemistry to control the formation of new stereocenters in the target natural product.

Recent advancements in biocatalysis have also provided novel routes to chiral pyrrolidines for natural product synthesis. Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. This enzymatic approach offers a sustainable and efficient alternative to traditional chemical methods for accessing these important chiral building blocks.

Application in the Design and Synthesis of Advanced Functional Materials Precursors

The well-defined stereochemistry and versatile functionality of pyrrolidine derivatives make them attractive building blocks for the synthesis of advanced functional materials. Chiral hybrid materials, for instance, have been developed by incorporating pyrrolidine units into a siliceous framework. These materials can act as heterogeneous and recyclable asymmetric catalysts, demonstrating the potential to bridge the gap between homogeneous and heterogeneous catalysis.

The synthesis of these materials involves the preparation of a specific bis-silylated pyrrolidine precursor, which is then integrated into the inorganic matrix via a sol-gel methodology. The resulting hybrid material possesses a mesoporous architecture with a homogeneous distribution of active chiral moieties, leading to high stereocontrol in catalytic applications such as the enantioselective Michael addition. The stability and integrity of the asymmetric active sites within the solid support are crucial for the material's performance and recyclability.

Methodological Advancements in Asymmetric Catalysis Employing Pyrrolidine Derivatives

The field of asymmetric catalysis has been significantly advanced by the development and application of pyrrolidine derivatives. These compounds are central to the field of organocatalysis, where they can act as catalysts in their own right, without the need for a metal center. Diarylprolinol silyl ethers, a class of organocatalysts derived from proline, have proven to be exceptionally effective in a wide variety of chemical transformations.

Recent methodological advancements include the catalyst-tuned regio- and enantioselective synthesis of C2- and C3-alkylated pyrrolidines. By selecting the appropriate catalyst system (e.g., cobalt or nickel), it is possible to control the position of alkylation on the pyrrolidine ring with high selectivity. This divergent approach provides access to a broader range of enantioenriched pyrrolidine derivatives from common precursors.

Furthermore, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. The development of such novel catalytic systems, often starting from the chiral pool, continues to expand the toolkit of synthetic chemists for the construction of complex chiral molecules.

Advanced Analytical Methodologies for Research Grade Characterization of 2s,5s Ethyl 5 Methylpyrrolidine 2 Carboxylate and Its Derivatives

High-Resolution Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral GC, SFC)

The assessment of chemical purity and the precise determination of stereoisomeric composition are critical for chiral compounds. High-resolution chromatographic techniques are indispensable for separating the desired (2S,5S) diastereomer from other potential stereoisomers ((2R,5R), (2S,5R), and (2R,5S)) and any achiral impurities.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers and diastereomers. gcms.cz The method utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The differential interaction between the stereoisomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, which is sufficiently volatile, GC can provide excellent resolution of all four possible stereoisomers. The determination of enantiomeric excess (ee) and diastereomeric excess (de) is achieved by integrating the peak areas of the separated isomers.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a preferred method for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. Using supercritical carbon dioxide as the main mobile phase, SFC offers fast analysis times and high resolution on a variety of chiral stationary phases. This technique is highly effective for separating the stereoisomers of pyrrolidine (B122466) derivatives.

Below is a representative data table illustrating a hypothetical separation of the stereoisomers of Ethyl 5-methylpyrrolidine-2-carboxylate using chiral chromatography.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Stereoisomeric Purity |

|---|---|---|---|

| (2R,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | 8.54 | 0.15 | Diastereomeric Excess (de): 99.6% Enantiomeric Excess (ee): >99.8% |

| (2S,5R)-Ethyl 5-methylpyrrolidine-2-carboxylate | 9.21 | 0.05 | |

| (2R,5R)-Ethyl 5-methylpyrrolidine-2-carboxylate | 10.88 | 0.10 | |

| This compound | 11.52 | 99.70 |

Multidimensional NMR Spectroscopy for Elucidating Complex Structural Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structure in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information, multidimensional NMR techniques are required to unambiguously assign all signals and confirm the relative stereochemistry of the substituents on the pyrrolidine ring. researchgate.net

Correlation Spectroscopy (COSY): A 2D COSY experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. This is crucial for tracing the connectivity within the pyrrolidine ring and the ethyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): For confirming relative stereochemistry, NOESY is critical. It detects protons that are close in space, even if they are not directly bonded. For the target compound, a NOESY experiment would be expected to show a spatial correlation between the proton at C2 and the methyl protons at C5, confirming their cis relationship in the (2S,5S) isomer.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2-H | ~4.10 (dd) | ~60.5 | C=O, C4, C5 |

| C3-H₂ | ~1.80-2.00 (m) | ~30.0 | C2, C5 |

| C4-H₂ | ~1.50-1.70 (m) | ~35.5 | C2, C5-CH₃ |

| C5-H | ~3.50 (m) | ~58.0 | C2, C3, C5-CH₃ |

| C5-CH₃ | ~1.25 (d) | ~19.0 | C4, C5 |

| C=O | - | ~173.0 | - |

| O-CH₂ | ~4.20 (q) | ~61.0 | C=O, O-CH₂-CH₃ |

| O-CH₂-CH₃ | ~1.30 (t) | ~14.2 | O-CH₂ |

| N-H | ~2.50 (br s) | - | C2, C5 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition and confirm its molecular formula. acs.org Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. For this compound (C₈H₁₅NO₂), HRMS would confirm the molecular weight of 157.1103, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. mdma.ch By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained that corroborates the proposed structure.

Key expected fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): Resulting in an acylium ion.

Loss of the entire ethyl carboxylate group (-COOC₂H₅): Leaving the protonated 2-methylpyrrolidine (B1204830) ring.

Ring cleavage: Fragmentation of the pyrrolidine ring itself.

| Fragment Ion (m/z) | Formula | Description of Neutral Loss |

|---|---|---|

| 158.1176 | [C₈H₁₆NO₂]⁺ | Molecular Ion [M+H]⁺ |

| 112.0968 | [C₆H₁₂NO]⁺ | Loss of Ethoxy radical (•OC₂H₅) |

| 84.0808 | [C₅H₁₀N]⁺ | Loss of Ethyl formate (B1220265) (C₃H₆O₂) |

| 70.0651 | [C₄H₈N]⁺ | Ring fragmentation product |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR confirms the relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, successful crystallization and subsequent X-ray analysis would confirm:

The connectivity of all atoms.

The cis relationship between the C2-carboxylate and C5-methyl groups.

The absolute configuration (S,S) of the stereocenters, typically determined using anomalous dispersion methods. mdpi.com

The preferred conformation of the pyrrolidine ring (e.g., envelope or twist) in the solid state.

The table below presents representative crystallographic data that would be expected for a high-quality crystal of a similar pyrrolidine derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₅NO₂ |

| Formula Weight | 157.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | a = 8.21, b = 11.61, c = 13.88 |

| Volume (ų) | 1324.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.141 |

| R-factor (%) | < 5% |

| Flack Parameter | ~0.05 (confirms absolute configuration) |

Application of Hyphenated Techniques in Reaction Monitoring and Intermediate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential tools for modern chemical process development. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for real-time monitoring of organic reactions. nih.gov

In the synthesis of this compound, LC-MS can be used to track the progress of the reaction by monitoring the consumption of starting materials and the formation of intermediates and the final product. acs.org Small aliquots can be taken from the reaction mixture at various time points, quenched, and injected directly into the LC-MS system. This provides rapid insights into reaction kinetics, helps identify the formation of byproducts, and allows for precise determination of the reaction endpoint. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.

| Time (hours) | Starting Material A (%) | Intermediate B (%) | Product (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 55 | 40 | 5 |

| 2 | 20 | 65 | 15 |

| 4 | 5 | 30 | 65 |

| 8 | <1 | 5 | 94 |

Broader Contexts and Future Research Directions for Chiral Pyrrolidine 2 Carboxylates in Chemical Science

Emerging Trends in Asymmetric Heterocyclic Synthesis

The synthesis of enantiomerically pure heterocycles, particularly nitrogen-containing rings like pyrrolidines, is a paramount objective in organic chemistry. rsc.orgbohrium.com Recent advancements have moved beyond classical synthetic methods towards more efficient and selective strategies. A significant trend is the development of novel organocatalytic methods. unibo.it Pyrrolidine-based organocatalysts, often derived from proline, have been extensively modified to enhance their efficiency and selectivity in a wide range of asymmetric transformations. unibo.itmdpi.com

The diastereoselective synthesis of 2,5-disubstituted pyrrolidines, the structural class to which (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate belongs, has been a subject of intense research. rsc.orgacs.orgnih.govnih.gov Strategies often commence from chiral starting materials like pyroglutamic acid, an amino acid derivative, to ensure stereocontrol. acs.orgnih.govnih.gov Innovative methods, including stereocontrolled additions of organometallic reagents to chiral imines and subsequent cyclization reactions, have proven effective in accessing these complex structures with high diastereoselectivity. acs.orgnih.gov

Future directions in this area are likely to focus on the development of even more atom-economical and step-efficient catalytic asymmetric reactions. The use of C-H activation and functionalization to directly install substituents on the pyrrolidine (B122466) ring is a particularly promising avenue. Furthermore, the exploration of novel catalytic systems that can achieve high levels of stereocontrol in the synthesis of polysubstituted pyrrolidines will continue to be a major research theme.

Integration of Biocatalysis and Flow Chemistry in Pyrrolidine Derivative Production

The chemical industry is undergoing a paradigm shift towards more sustainable and efficient manufacturing processes. chiralpedia.com In this context, the integration of biocatalysis and flow chemistry offers a powerful synergy for the production of chiral pyrrolidine derivatives. angelinifinechemicals.com

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, provides unparalleled selectivity under mild reaction conditions. nih.govcaltech.eduescholarship.org Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the synthesis of chiral pyrrolidines with high enantioselectivity. nih.govcaltech.eduescholarship.orgacs.org These biocatalytic methods offer a green alternative to traditional chemical synthesis, often reducing the need for hazardous reagents and solvents. acs.org

| Biocatalytic Approach | Enzyme Type | Key Advantage |

| Intramolecular C-H Amination | Engineered Cytochrome P450 | High enantioselectivity and catalytic efficiency for pyrrolidine synthesis. nih.govcaltech.eduescholarship.orgacs.org |

| Photoenzymatic Synthesis | Photochemical Oxyfunctionalization & Enzymatic Catalysis | One-pot synthesis of chiral N-Boc-3-amino/hydroxy-pyrrolidine with high conversion and enantiomeric excess. acs.org |

Flow chemistry , the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis of pyrrolidine derivatives has been shown to be a rapid and scalable method for constructing chiral pyrrolidine libraries. rsc.org Continuous flow protocols can achieve high yields and superior diastereocontrol in significantly reduced reaction times compared to batch processes. rsc.org

The future integration of these two technologies, where enzymatic reactions are carried out in continuous flow reactors, holds immense promise for the large-scale, sustainable production of enantiopure pyrrolidine-2-carboxylates and their derivatives.

Green Chemistry Principles in the Synthesis of Pyrrolidine Scaffolds

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes to valuable chemical compounds. The synthesis of pyrrolidine scaffolds is an area where these principles can have a significant impact.

The use of microwave irradiation and ultrasound as alternative energy sources can also contribute to greener synthetic protocols by accelerating reaction rates and often leading to cleaner reactions with higher yields. tandfonline.com Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards truly sustainable chemical synthesis.

Future research in this area will likely focus on the development of novel MCRs for the synthesis of complex pyrrolidine derivatives, the expanded use of benign solvents like water or ionic liquids, and the design of recyclable catalysts to further minimize environmental impact.

High-Throughput Screening Methodologies for Scaffold Exploration in Chemical Libraries

The discovery of new drugs and other bioactive molecules relies heavily on the screening of large and diverse chemical libraries. nih.govcuriaglobal.com High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds against a biological target. nih.govsemanticscholar.org The pyrrolidine scaffold is a common feature in many successful drugs, making it a valuable component of screening libraries. pnas.org

The synthesis of combinatorial libraries of highly functionalized pyrrolidines, coupled with encoded screening technologies, has proven to be a powerful strategy for identifying potent enzyme inhibitors. pnas.org This approach allows for the generation of vast numbers of compounds and the efficient identification of active molecules and their structure-activity relationships. pnas.org

| HTS Technology | Application in Pyrrolidine Libraries | Key Advantage |

| Encoded Combinatorial Chemistry | Synthesis and screening of mercaptoacyl pyrrolidine libraries. pnas.org | Efficient identification of potent inhibitors and detailed structure-activity relationship data. pnas.org |

| Single-Bead Screening | Identification of potent angiotensin-converting enzyme (ACE) inhibitors from a pyrrolidine library. pnas.org | Provides substantial structure-activity relationship data at the primary screening stage. pnas.org |

Future advancements in HTS will likely involve the use of more sophisticated screening platforms, such as high-content screening and phenotypic screening, which can provide more biologically relevant data. The integration of artificial intelligence and machine learning with HTS data will also play a crucial role in accelerating the discovery of new pyrrolidine-based therapeutics.

Prospects for the Development of Advanced Catalytic Systems Based on Chiral Pyrrolidine Motifs

Chiral pyrrolidine derivatives are not only valuable synthetic targets but also serve as the foundation for the development of highly effective asymmetric catalysts. koreascience.kr The unique structural features of the pyrrolidine ring allow for the precise control of the chiral environment around a catalytic center, leading to high levels of stereoselectivity in chemical reactions. acs.org

A new generation of chiral gold(I) catalysts incorporating a C2-symmetric 2,5-diarylpyrrolidine has been developed and shown to be effective in various asymmetric transformations. acs.org The modular nature of these catalysts allows for the fine-tuning of their steric and electronic properties to optimize performance for specific reactions. acs.org

The development of novel organocatalysts derived from pyrrolidine continues to be an active area of research. mdpi.comkoreascience.kr These small, metal-free molecules offer a sustainable and often more practical alternative to traditional metal-based catalysts. koreascience.kr

The future of this field lies in the rational design of new and more powerful catalytic systems. This will involve a deeper understanding of reaction mechanisms through computational modeling, the exploration of novel catalyst architectures, and the application of these catalysts to a broader range of challenging asymmetric transformations. The development of recyclable and reusable pyrrolidine-based catalysts will also be a key focus, aligning with the principles of green and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, analogous pyrrolidine carboxylates are synthesized via nucleophilic acyl substitution using ethyl esters and acyl chlorides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For instance, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with isoquinolinecarbonyl chloride in dichloromethane at 0–5°C to form stereospecific products . Temperature and solvent polarity critically influence reaction kinetics and diastereomeric excess.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polarity and pH .

- X-ray Crystallography : Determines absolute configuration via SHELXL refinement, leveraging anomalous dispersion effects from heavy atoms (e.g., sulfur or halogen substituents) .

- NMR Spectroscopy : - and -NMR coupled with NOESY/ROESY experiments identify spatial proximity of protons, confirming stereochemistry .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose in sealed containers per hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s stereoisomers and target receptors (e.g., G-protein-coupled receptors).

- Comparative Assays : Test enantiomers in vitro for IC values against enzymes (e.g., proteases) to correlate stereochemistry with inhibitory potency. Studies on analogous compounds show that (2S,5S) configurations enhance binding affinity due to optimal spatial alignment with hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data during refinement of this compound derivatives?

- Methodological Answer :

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors.

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps, reducing ambiguity in atomic positions.

- Validation Tools : Apply R cross-validation and checkCIF/PLATON alerts to identify overfitting or missed symmetry .

Q. How do structural modifications (e.g., halogenation) of the pyrrolidine ring affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the 5-position via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in acetic acid.

- Suzuki-Miyaura Coupling : React 5-bromo derivatives with arylboronic acids under Pd(PPh) catalysis. Steric hindrance from the methyl group at C5 slows reactivity, requiring elevated temperatures (80–100°C) .

Q. What computational methods validate the stability of this compound conformers in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair and boat conformers using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in explicit solvents (e.g., DMSO) to assess conformational flexibility over 100-ns trajectories.

- NMR Chemical Shift Prediction : Compare computed shifts (via GIAO-DFT) with experimental data to validate dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.